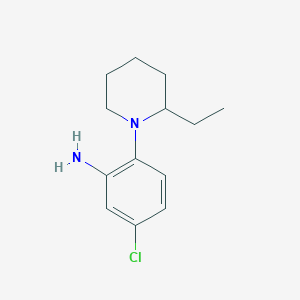

5-Chloro-2-(2-ethylpiperidin-1-yl)aniline

Description

Contextualization within Substituted Aniline (B41778) and Piperidine (B6355638) Chemical Space

5-Chloro-2-(2-ethylpiperidin-1-yl)aniline is strategically positioned at the intersection of two significant classes of organic compounds: substituted anilines and piperidines. Substituted anilines are derivatives of aniline and are fundamental components in the synthesis of a wide array of industrial and pharmaceutical products. wisdomlib.orgontosight.ai The nature and position of the substituents on the aniline ring can significantly influence the compound's chemical reactivity and biological activity. mdpi.com Anilines are known for their versatility, but they can also present challenges such as metabolic instability or toxicity in certain contexts. cresset-group.com

The piperidine ring, a saturated six-membered heterocycle containing nitrogen, is a prevalent scaffold in medicinal chemistry. researchgate.netresearchgate.netnih.gov Its derivatives are found in numerous pharmaceuticals and natural alkaloids, exhibiting a broad range of biological activities, including but not limited to anticancer, antiviral, and anti-inflammatory properties. researchgate.netijnrd.orgnih.gov The conformational flexibility of the piperidine ring allows for optimal binding to biological targets. researchgate.net The ethyl group at the 2-position of the piperidine ring in this compound introduces a specific stereochemical feature that can be crucial for its interaction with other molecules.

The combination of the chloro-substituted aniline and the ethyl-substituted piperidine in one molecule creates a unique chemical entity with a specific three-dimensional structure and electronic properties. This distinct architecture makes it a point of interest for researchers exploring new chemical spaces.

Overview of Research Significance and Potential Academic Applications

While specific, in-depth research dedicated solely to this compound is not extensively documented in publicly available literature, its structural motifs suggest significant potential for academic exploration. The presence of both an aromatic amine and a cyclic aliphatic amine provides multiple reactive sites for further chemical transformations, making it a versatile intermediate in organic synthesis.

The primary research significance of this compound likely lies in its role as a precursor for the synthesis of novel compounds. For instance, the aniline functional group can undergo a variety of reactions, including diazotization, acylation, and alkylation, to create a diverse range of derivatives. These derivatives could be screened for potential biological activities, leveraging the established pharmacological importance of both the aniline and piperidine scaffolds.

Potential academic applications could span several areas:

Medicinal Chemistry: As a building block for the synthesis of new drug candidates. The combination of the substituted aniline and piperidine rings is a common feature in many biologically active compounds.

Materials Science: As a monomer or precursor for the synthesis of novel polymers or functional materials. The aromatic and heterocyclic components could impart specific electronic or physical properties to these materials.

Agrochemical Research: The structural features of this compound might be relevant for the development of new pesticides or herbicides, as many such products contain substituted amine and heterocyclic moieties.

Further academic investigation into the precise synthesis, characterization, and reaction chemistry of this compound is necessary to fully elucidate its properties and unlock its potential applications.

Structure

3D Structure

Properties

IUPAC Name |

5-chloro-2-(2-ethylpiperidin-1-yl)aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H19ClN2/c1-2-11-5-3-4-8-16(11)13-7-6-10(14)9-12(13)15/h6-7,9,11H,2-5,8,15H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OTJVYVHBVUKSNF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1CCCCN1C2=C(C=C(C=C2)Cl)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H19ClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

238.75 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Transformations

General Synthetic Approaches to Substituted Anilines and Piperidine (B6355638) Derivatives

The synthesis of the target compound involves two key structural components: a substituted aniline (B41778) ring and a 2-ethylpiperidine (B74283) group. 2-Ethylpiperidine is a versatile organic compound used as an intermediate in the synthesis of pharmaceuticals and agrochemicals. chemimpex.com Methodologies for constructing the final molecule generally involve either attaching the piperidine ring to a pre-functionalized aniline precursor or creating the aniline functionality after the piperidine has been attached to the aromatic ring.

Nucleophilic aromatic substitution (SNAr) is a fundamental reaction class in which a nucleophile displaces a leaving group on an aromatic ring. wikipedia.org This reaction is distinct from SN2 reactions as it occurs on an sp2 hybridized carbon. wikipedia.org The SNAr mechanism is particularly favored when strong electron-withdrawing groups, such as nitro (NO₂) groups, are positioned ortho or para to the leaving group (typically a halide). wikipedia.orgmasterorganicchemistry.com These groups activate the ring towards nucleophilic attack and stabilize the negatively charged intermediate, known as a Meisenheimer complex. wikipedia.org

In a potential synthesis of a precursor for 5-Chloro-2-(2-ethylpiperidin-1-yl)aniline, a highly activated aryl halide like 2,4-dichloronitrobenzene (B57281) could be reacted with 2-ethylpiperidine. The nitro group at the 2-position strongly activates the chlorine atom at the 4-position for substitution. The 2-ethylpiperidine would act as the nucleophile, displacing the chloride to form 4-chloro-1-nitro-2-(2-ethylpiperidin-1-yl)benzene. The subsequent reduction of the nitro group would then yield the target aniline.

Table 1: Key Features of Nucleophilic Aromatic Substitution (SNAr)

| Feature | Description |

| Substrate | An electron-poor aromatic ring with a good leaving group (e.g., F, Cl, Br). |

| Nucleophile | An electron-rich species (e.g., amines, alkoxides, thiols). |

| Requirement | Presence of strong electron-withdrawing groups (e.g., -NO₂, -CN, -C(O)R) ortho or para to the leaving group. |

| Intermediate | A resonance-stabilized carbanion known as a Meisenheimer complex. wikipedia.org |

| Reactivity of Halides | The typical order of reactivity is F > Cl > Br > I, as the rate-determining step is often the initial nucleophilic attack, not the breaking of the carbon-halogen bond. masterorganicchemistry.com |

Transition-metal catalysis has revolutionized the formation of carbon-heteroatom and carbon-carbon bonds, offering mild and highly versatile synthetic routes.

The palladium-catalyzed Buchwald-Hartwig amination is a premier method for forming carbon-nitrogen (C-N) bonds. wikipedia.orgatlanchimpharma.com This reaction couples amines with aryl halides or triflates and has become a cornerstone of modern synthetic chemistry due to its broad substrate scope and functional group tolerance, often succeeding where traditional methods like SNAr fail. wikipedia.orgatlanchimpharma.com

The synthesis of this compound via this method would likely involve the cross-coupling of 2-bromo-4-chloroaniline (B1265534) with 2-ethylpiperidine. The reaction is mediated by a palladium catalyst, typically formed in situ from a palladium source like Pd(OAc)₂ or Pd₂(dba)₃, and a specialized phosphine (B1218219) ligand. beilstein-journals.orgwiley.com The ligand is crucial for the catalyst's activity and stability. researchgate.net Various generations of catalyst systems have been developed to couple a wide array of amines and aryl halides under increasingly mild conditions. wikipedia.org

Table 2: Common Components in Buchwald-Hartwig Amination

| Component | Examples | Role |

| Palladium Source | Pd(OAc)₂, Pd₂(dba)₃, Pd(PPh₃)₄ | Forms the active Pd(0) catalyst. beilstein-journals.org |

| Ligand | X-Phos, BippyPhos, cataCXium® A, Josiphos | Stabilizes the catalyst, facilitates oxidative addition and reductive elimination. beilstein-journals.orgresearchgate.net |

| Base | NaOt-Bu, KOt-Bu, Cs₂CO₃ | Deprotonates the amine to make it a more active nucleophile. beilstein-journals.org |

| Substrates | Aryl chlorides, bromides, iodides, triflates; Primary and secondary amines. | The coupling partners for C-N bond formation. |

| Solvent | Toluene, Dioxane, THF | Anhydrous, non-protic solvents are typically used. |

The Suzuki-Miyaura coupling is another powerful palladium-catalyzed reaction, primarily used to form carbon-carbon (C-C) bonds. nih.gov It involves the reaction of an organoboron compound (like a boronic acid or ester) with an organohalide or triflate. nih.govunimib.it While it does not directly form the C-N bond required for the final product, its utility in building complex molecular scaffolds is immense. nih.govunimib.it

In the context of synthesizing this compound, the Suzuki-Miyaura reaction could be used to construct a complex aryl precursor. For example, a suitably protected bromoaniline could be coupled with a boronic ester to introduce additional functionality before the subsequent attachment of the piperidine ring. The reaction is valued for its mild conditions, tolerance of various functional groups, and the commercial availability and stability of boronic acid reagents. nih.govunimib.it Micellar synthetic chemistry has even enabled Suzuki reactions to be performed efficiently in water. unimib.itmdpi.com

Table 3: Core Components of the Suzuki-Miyaura Coupling Reaction

| Component | Description |

| Catalyst | A palladium(0) complex, often with phosphine ligands. |

| Organohalide | An aryl or vinyl halide (I, Br, Cl) or triflate. |

| Organoboron Reagent | A boronic acid (RB(OH)₂) or boronic ester (RB(OR)₂). |

| Base | Required to activate the organoboron reagent (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄). |

The final key transformation in many synthetic routes to substituted anilines is the reduction of a nitro group to an amino group. This is a reliable and high-yielding process.

Catalytic hydrogenation is one of the most significant and widely used methods for the reduction of nitroarenes to anilines. nih.govacs.org This approach is highly efficient and environmentally friendly, as it typically produces water as the only byproduct. nih.govacs.org The reaction involves treating the nitro-substituted aromatic compound with hydrogen gas (H₂) in the presence of a metal catalyst.

For the synthesis of this compound, a precursor such as 4-chloro-1-nitro-2-(2-ethylpiperidin-1-yl)benzene (formed via an SNAr reaction) would be subjected to catalytic hydrogenation. This step would selectively reduce the nitro group to the desired aniline functionality without affecting the chloro-substituent or the piperidine ring.

Commonly used catalysts include palladium on carbon (Pd/C) and Raney Nickel (Raney-Ni). nih.govacs.org However, these can sometimes suffer from low chemoselectivity. nih.govacs.org To address this, research has focused on developing modified or novel catalyst systems, including those based on more abundant base metals like manganese, which can offer high functional group tolerance under mild conditions. nih.gov

Table 4: Catalysts for Nitroarene Hydrogenation

| Catalyst | Description | Conditions |

| Palladium on Carbon (Pd/C) | A widely used, highly effective but expensive noble metal catalyst. | Typically requires H₂ pressure and a solvent like ethanol (B145695) or ethyl acetate. |

| Raney Nickel (Raney-Ni) | A pyrophoric but cost-effective nickel-aluminum alloy catalyst. | Often used with H₂ pressure at elevated temperatures. nih.gov |

| Manganese-based Catalysts | An air- and moisture-stable base-metal catalyst system. | Can operate under relatively mild conditions with high chemoselectivity. nih.govacs.org |

| Platinum(IV) oxide (PtO₂) | Known as Adams' catalyst, it is reduced in situ to platinum metal. | Effective for a wide range of hydrogenations. |

Reductive Processes for Aniline Formation

Polysulfide-Mediated Reductions

Polysulfide solutions, such as sodium, calcium, or ammonium (B1175870) polysulfide, serve as effective reducing agents for the conversion of nitroaromatic compounds to their corresponding anilines. google.com This method is particularly relevant in the synthesis of intermediates like 5-chloro-2-methyl aniline from 4-chloro-2-nitro-toluene. google.com The reaction typically involves dissolving the polysulfide in water, adding an ammonium salt, and then introducing the nitroaromatic compound at a controlled temperature, generally between 30-105°C. google.com The use of polysulfides offers an alternative to catalytic hydrogenation, which can be susceptible to catalyst poisoning. google.com

The mechanism of polysulfide-mediated reduction is complex. In some cases, carbonaceous materials can facilitate the reduction of nitroaromatics by sulfide, although the exact pathway is dependent on the properties of the carbonaceous material. nih.gov For instance, low-graphitized materials may promote the formation of reactive reducing sulfur species like polysulfides and polysulfide free radicals. nih.gov

A study on the synthesis of 5-chloro-2-methyl aniline reported a yield of up to 87% using this method. google.com The process involves dissolving the polysulfide in water, adding an ammonium salt, heating the mixture, and then dropwise adding 4-chloro-2-nitro-toluene. google.com After the reaction, the organic phase is separated, washed, and distilled to yield the final product. google.com

| Reactant | Reducing Agent | Catalyst/Additive | Temperature (°C) | Product | Yield (%) |

| 4-Chloro-2-nitro-toluene | Polysulfide (Sodium, Calcium, or Ammonium) | Ammonium Salt | 30-105 | 5-Chloro-2-methyl aniline | up to 87 |

Specific Synthetic Routes toward this compound and Key Intermediates

A primary precursor in the synthesis of the target molecule is 5-chloro-2-nitrotoluene (B1630819). This intermediate can be synthesized through various routes, including the catalytic chlorination of m-nitrotoluene using chlorine gas and a transition metal catalyst. google.com This method is reported to have a selectivity of over 85%. google.com Another approach involves the nitration of o-dichlorobenzene to produce 2,4-dichloronitrobenzene, which is then aminated under high pressure to yield 5-chloro-2-nitroaniline. google.com This aniline can then be further processed.

The reduction of the nitro group in 5-chloro-2-nitrotoluene derivatives is a critical step. As discussed previously, polysulfide-mediated reductions are a viable option. google.com

The introduction of the 2-ethylpiperidine group onto the aniline ring is a key transformation. Generally, this involves the reaction of a suitably substituted aniline precursor with a 2-ethylpiperidine derivative. One common approach is the nucleophilic aromatic substitution (SNAr) reaction. In this type of reaction, a halogenated nitroaromatic compound, such as 2,4-dichloronitrobenzene, can react with an amine. For example, 2,4-dichloronitrobenzene can be reacted with liquid ammonia (B1221849) to synthesize 5-chloro-2-nitroaniline. guidechem.com A similar principle would apply to the reaction with 2-ethylpiperidine, where the piperidine nitrogen acts as the nucleophile, displacing a leaving group (like a halogen) on the aromatic ring.

Another strategy is reductive amination, which involves the condensation of an amine with a carbonyl compound, followed by reduction of the resulting imine. nih.gov While not directly applicable to the synthesis from an aniline precursor, this method is fundamental in forming C-N bonds and constructing piperidine rings. nih.gov

Advanced Synthetic Strategies and Reaction Mechanisms

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating chemical reactions, often leading to higher yields, cleaner product formation, and shorter reaction times compared to conventional heating methods. mdpi.comrsc.org This technology has been successfully applied to the synthesis of various substituted anilines and their derivatives. mdpi.comrsc.orgnih.gov

In the context of synthesizing molecules like this compound, microwave irradiation can be utilized in several steps. For instance, the nucleophilic aromatic substitution reaction to introduce the 2-ethylpiperidine moiety can be significantly enhanced. Microwave heating can facilitate the reaction of an activated aryl halide with an amine, often without the need for metal catalysts or organic solvents, making the process more environmentally friendly. nih.govtandfonline.com A novel microwave-assisted method for producing anilines from activated aryl halides in an aqueous ammonium hydroxide (B78521) solution has been reported, highlighting the potential for greener synthetic routes. nih.govtandfonline.com

| Starting Material | Reagent | Conditions | Product | Advantage |

| Activated Aryl Halides | Aqueous Ammonium Hydroxide | Microwave Irradiation | Anilines | High-yielding, catalyst-free, solvent-free |

| Acid/Ester | Substituted Anilines | Microwave Irradiation | Anilides | Faster reaction, high yield, eco-friendly |

Multi-component reactions (MCRs) are highly efficient synthetic strategies where three or more reactants combine in a single step to form a product that incorporates substantial portions of all the starting materials. nih.govorganic-chemistry.org These reactions are characterized by high atom economy, step efficiency, and the ability to generate molecular complexity rapidly. researchgate.net

While a specific multi-component reaction for the direct synthesis of this compound is not detailed in the provided search results, the principles of MCRs can be applied to the synthesis of substituted anilines and related heterocyclic structures. For example, a three-component reaction of acetone, amines, and 1,3-diketones has been developed for the synthesis of meta-substituted anilines. rsc.org Another example is the Povarov reaction, which can be performed as a multicomponent process involving an aniline, an aldehyde, and an olefin to produce tetrahydroquinolines. nih.govresearchgate.net A palladium-catalyzed three-component reaction of aryl iodides, NaN3, and oxalic acid has also been reported for the synthesis of N-formylanilines. organic-chemistry.orgorganic-chemistry.org The application of such strategies could potentially streamline the synthesis of the target compound by combining several bond-forming events in a single operation.

Intramolecular Cyclization and Ring Expansion Reactions

Intramolecular cyclization reactions of this compound and its derivatives could provide access to novel polycyclic heterocyclic systems. The specific outcomes of such reactions would be highly dependent on the nature of the reactants and the reaction conditions employed.

One plausible pathway for intramolecular cyclization involves the reaction of the aniline nitrogen with a suitably placed electrophilic center. For instance, acylation of the aniline followed by activation could lead to cyclization onto the piperidine ring or the aromatic ring. While no specific examples for this compound are documented in the reviewed literature, analogous transformations are well-established in organic synthesis.

A notable example of a powerful intramolecular cyclization is the Pictet-Spengler reaction , which involves the condensation of a β-arylethylamine with an aldehyde or ketone, followed by ring closure. rsc.org For a derivative of this compound to undergo such a reaction, a two-carbon extension would need to be introduced at the ortho position to the piperidine substituent, followed by reaction with a carbonyl compound. The electron-donating nature of the piperidine group would activate the aromatic ring for electrophilic attack by the resulting iminium ion.

Another relevant transformation is the Bischler-Napieralski reaction , an intramolecular electrophilic aromatic substitution that facilitates the cyclization of β-arylethylamides. chemicalbook.comresearchgate.net This reaction is a key step in the synthesis of dihydroisoquinolines, which can be subsequently oxidized to isoquinolines. Similar to the Pictet-Spengler reaction, this would require prior modification of the this compound scaffold to introduce a β-arylethylamide moiety.

Palladium-catalyzed intramolecular cyclizations of N-aryl piperidines and related anilines represent another avenue for the synthesis of complex heterocyclic structures. The selectivity of these transformations can often be controlled by the choice of ligands, leading to the formation of five, six, or seven-membered rings. nih.gov

Ring expansion of the piperidine moiety in this compound is a more challenging transformation. However, certain photochemical methods have been developed for the ring contraction of saturated heterocycles, suggesting that ring manipulation is feasible under specific conditions.

The following table outlines hypothetical intramolecular cyclization reactions of derivatives of this compound, based on established synthetic methods.

| Starting Material Derivative | Reaction Type | Potential Product | Reagents and Conditions |

| N-(2-(5-Chloro-2-(2-ethylpiperidin-1-yl)phenyl)ethyl)acetamide | Bischler-Napieralski | Dihydroisoquinoline derivative | POCl₃, heat |

| 2-(5-Chloro-2-(2-ethylpiperidin-1-yl)phenyl)ethan-1-amine | Pictet-Spengler | Tetrahydro-β-carboline derivative | Aldehyde, acid catalyst |

| 2-Bromo-N-(5-chloro-2-(2-ethylpiperidin-1-yl)phenyl)acrylamide | Palladium-catalyzed cyclization | Lactam-fused heterocycle | Pd catalyst, ligand, base |

Regioselective Transformations

The regioselectivity of reactions involving this compound is primarily influenced by the directing effects of the amino and piperidino groups, as well as the existing substitution pattern on the aromatic ring. The ortho, para-directing nature of the amino and piperidino substituents would likely favor electrophilic substitution at the positions ortho and para to these groups.

However, the presence of the chloro substituent and the steric bulk of the 2-ethylpiperidine group would also play a significant role in determining the site of reaction. Directed ortho-metalation is a powerful strategy for achieving regioselective functionalization of aromatic compounds. In the case of this compound, the aniline nitrogen could potentially direct lithiation to the adjacent C-3 position. Subsequent reaction with an electrophile would introduce a substituent at this position.

The regioselectivity of metalation can often be controlled by the choice of the metalating agent and reaction conditions. For instance, the use of different lithium amide bases has been shown to afford different regioisomers in the functionalization of chloro-substituted quinolines.

The following table illustrates potential regioselective transformations of this compound based on known methodologies for related compounds.

| Reaction Type | Reagent | Expected Major Product(s) | Rationale |

| Electrophilic Bromination | Br₂ | 4-Bromo-5-chloro-2-(2-ethylpiperidin-1-yl)aniline | Ortho/para-directing effect of the amino and piperidino groups. |

| Nitration | HNO₃/H₂SO₄ | 4-Nitro-5-chloro-2-(2-ethylpiperidin-1-yl)aniline | Strong directing effect of the amino group to the para position. |

| Directed Ortho-Metalation | n-BuLi, then E⁺ | 3-Substituted-5-chloro-2-(2-ethylpiperidin-1-yl)aniline | Directing effect of the aniline nitrogen. |

| Suzuki Coupling (of a borylated derivative) | Aryl halide, Pd catalyst, base | Aryl-substituted aniline | Versatile C-C bond formation at a pre-functionalized position. |

It is important to note that the actual outcomes of these reactions would need to be determined empirically, as subtle electronic and steric factors can significantly influence the regioselectivity.

Spectroscopic and Structural Elucidation

Advanced Spectroscopic Characterization Techniques

Spectroscopy is a cornerstone of chemical analysis, probing the interaction of molecules with electromagnetic radiation to reveal structural details.

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution. By observing the magnetic behavior of atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13), one can map the molecular framework.

For 5-Chloro-2-(2-ethylpiperidin-1-yl)aniline, the ¹H NMR spectrum would present distinct signals for the aromatic protons, the piperidine (B6355638) ring protons, and the ethyl group protons. The aromatic region would likely show complex splitting patterns (multiplets) due to the spin-spin coupling between adjacent protons on the substituted benzene (B151609) ring. The chemical shifts would be influenced by the electron-donating amino group and the electron-withdrawing chloro group. The protons on the piperidine ring, being part of a saturated heterocyclic system, would appear in the aliphatic region of the spectrum, as would the methylene (B1212753) and methyl protons of the ethyl group.

The ¹³C NMR spectrum provides information on each unique carbon atom in the molecule. Six distinct signals would be expected for the aromatic carbons, with their chemical shifts indicating the electronic environment created by the substituents. The piperidine and ethyl group carbons would also produce characteristic signals in the aliphatic region. Analysis of related N-alkylpiperidines helps in assigning these chemical shifts. researchgate.net

Table 1: Illustrative ¹H and ¹³C NMR Data for Related Substituted Anilines

| Compound/Fragment | ¹H NMR Chemical Shifts (δ, ppm) | ¹³C NMR Chemical Shifts (δ, ppm) |

|---|---|---|

| Aromatic Protons | 6.5 - 7.5 (complex multiplets) | 115 - 150 |

| Piperidine C-H | 1.5 - 3.5 (overlapping multiplets) | 20 - 60 |

| Ethyl CH₂ | ~2.4 (quartet) | ~20-30 |

| Ethyl CH₃ | ~1.2 (triplet) | ~10-15 |

Note: Data is generalized from various substituted anilines and N-alkylpiperidines. Actual values for the title compound may vary.

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending.

Table 2: Expected Characteristic IR Absorption Bands

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| Amine (N-H) | Symmetric & Asymmetric Stretch | 3300 - 3500 |

| Aromatic C-H | Stretch | 3000 - 3100 |

| Aliphatic C-H | Stretch | 2850 - 2960 |

| Aromatic C=C | Stretch | 1450 - 1600 |

| C-N | Stretch | 1250 - 1350 |

| C-Cl | Stretch | 600 - 800 |

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides information about the molecular weight and, through fragmentation analysis, the structure of the compound.

In a typical electron ionization (EI) mass spectrum, this compound would produce a molecular ion peak (M⁺) corresponding to its molecular weight. The presence of chlorine would be indicated by a characteristic isotopic pattern for the molecular ion, with an M+2 peak approximately one-third the intensity of the M⁺ peak due to the natural abundance of the ³⁷Cl isotope. Common fragmentation pathways would likely include alpha-cleavage, leading to the loss of the ethyl group from the piperidine ring, and cleavage of the C-N bond between the aniline (B41778) and piperidine moieties.

High-Resolution Mass Spectrometry (HRMS) would allow for the determination of the exact mass of the molecular ion with high precision. This enables the calculation of the elemental composition, confirming the molecular formula of the compound and distinguishing it from other molecules with the same nominal mass. mdpi.com

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of UV or visible light by a molecule, which corresponds to the promotion of electrons to higher energy orbitals. It is particularly useful for analyzing compounds with conjugated systems, such as aromatic rings.

The UV-Vis spectrum of this compound, typically measured in a solvent like ethanol (B145695) or methanol, would be expected to show absorption bands characteristic of a substituted aniline. These absorptions are due to π-π* electronic transitions within the benzene ring. researchgate.netresearchgate.net The position of the absorption maxima (λ_max) and the molar absorptivity are influenced by the substituents on the ring. The amino group acts as an auxochrome, typically causing a red shift (shift to longer wavelengths) compared to unsubstituted benzene. The presence of the chloro and piperidinyl groups would further modify the electronic structure and thus the absorption spectrum. For example, studies on 4-chloroaniline (B138754) show absorption maxima around 242 nm and 295 nm. nih.gov

Ion Mobility Spectrometry-Mass Spectrometry (IMS-MS) is an advanced analytical technique that separates ions based on their size, shape, and charge in the gas phase. The Collision Cross Section (CCS) is a key parameter derived from these experiments, representing the effective area of the ion as it tumbles and collides with a neutral buffer gas. acs.org

While experimental CCS data for the title compound is unavailable, predictive models based on machine learning and computational chemistry can provide estimated values. mdpi.com These predictions are crucial for increasing confidence in compound identification in complex mixtures, especially when authentic standards are not available. nih.govresearchgate.net Data for the closely related compound, 5-chloro-2-(piperidin-1-yl)aniline (B1607096), shows predicted CCS values for various adducts, which provides a strong indication of the values that would be expected for the 2-ethyl analog. uni.lu

Table 3: Predicted Collision Cross Section (CCS) Values for 5-chloro-2-(piperidin-1-yl)aniline Adducts

| Adduct | m/z | Predicted CCS (Ų) |

|---|---|---|

| [M+H]⁺ | 211.09966 | 146.6 |

| [M+Na]⁺ | 233.08160 | 153.2 |

| [M+K]⁺ | 249.05554 | 148.2 |

| [M+NH₄]⁺ | 228.12620 | 164.3 |

Data sourced from PubChemLite for the analog 5-chloro-2-(piperidin-1-yl)aniline. uni.lu

Computational Methods for Structural Validation and Prediction

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO)

Frontier Molecular Orbital (FMO) theory is a fundamental concept in chemistry used to explain and predict the reactivity of molecules by focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.org The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO, as the lowest energy empty orbital, acts as an electron acceptor. researchgate.netirjweb.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of a molecule's kinetic stability, chemical reactivity, and polarizability. researchgate.net A large HOMO-LUMO gap suggests high stability and low reactivity, whereas a small gap indicates a molecule is more prone to chemical reactions. irjweb.comresearchgate.net

For this compound, the HOMO is expected to be primarily localized on the aniline ring and the nitrogen atom of the amino group. This is because the lone pair of electrons on the nitrogen atom and the π-electrons of the aromatic ring are the highest in energy. The electron-donating nature of the amino group and the piperidine ring would increase the energy of the HOMO, making the molecule susceptible to electrophilic attack at the ortho and para positions of the aniline ring.

Conversely, the LUMO is anticipated to be distributed over the chloro-substituted aniline ring. The chlorine atom, being electronegative, and the aromatic ring's π-system can accept electrons. The interaction between the HOMO of a nucleophile and the LUMO of this molecule would govern nucleophilic reactions. The precise energies of the HOMO, LUMO, and the energy gap would require quantum chemical calculations, such as those using Density Functional Theory (DFT). researchgate.netresearchgate.net

Table 1: Theoretical Frontier Molecular Orbital (FMO) Descriptors and Their Significance (Note: The values in this table are illustrative and not based on actual calculations for the specific compound.)

| Descriptor | Formula | Significance | Expected Qualitative Insights for the Compound |

| HOMO Energy (EHOMO) | - | Energy of the highest occupied molecular orbital; related to electron-donating ability. | Relatively high energy due to aniline and piperidine groups. |

| LUMO Energy (ELUMO) | - | Energy of the lowest unoccupied molecular orbital; related to electron-accepting ability. | Localized on the chloro-substituted aromatic ring. |

| HOMO-LUMO Gap (ΔE) | ELUMO - EHOMO | Indicates chemical reactivity and kinetic stability. A smaller gap implies higher reactivity. researchgate.net | A moderate gap is expected, balancing the reactive aniline moiety with the overall structure. |

| Chemical Potential (μ) | (EHOMO + ELUMO) / 2 | Describes the tendency of electrons to escape from the system. researchgate.net | - |

| Chemical Hardness (η) | (ELUMO - EHOMO) / 2 | Measures resistance to change in electron distribution. researchgate.net | Inversely related to the HOMO-LUMO gap. |

| Global Electrophilicity (ω) | μ2 / 2η | Index for the energy lowering of a system when it accepts electrons from the environment. researchgate.net | Would quantify the molecule's ability to act as an electrophile. |

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping is a computational tool used to visualize the three-dimensional charge distribution of a molecule. researchgate.netresearchgate.net It provides a color-coded map onto the electron density surface, which is invaluable for identifying the reactive sites for electrophilic and nucleophilic attacks, as well as hydrogen bonding interactions. researchgate.netnih.gov

The different colors on an MEP map indicate the electrostatic potential:

Red: Represents regions of most negative electrostatic potential, which are rich in electrons and are favorable sites for electrophilic attack. nih.govwolfram.com

Blue: Represents regions of most positive electrostatic potential, which are electron-deficient and are susceptible to nucleophilic attack. nih.govwolfram.com

Green: Represents regions of neutral or near-zero potential. nih.gov

In the case of this compound, the MEP map would be expected to show the most negative potential (red) localized around the nitrogen atom of the aniline's amino group due to its lone pair of electrons. The chlorine atom would also exhibit a region of negative potential. These sites are the primary centers for electrophilic interaction.

Other Quantum Chemical Descriptors (e.g., NBO, NPA, ELF, LOL, RDG)

Beyond FMO and MEP analyses, several other quantum chemical descriptors provide deeper insights into the electronic structure and bonding of a molecule.

Natural Bond Orbital (NBO) and Natural Population Analysis (NPA): NBO analysis transforms the complex, delocalized molecular orbitals into localized orbitals that correspond to the familiar Lewis structures of bonds, lone pairs, and anti-bonding orbitals. uni-muenchen.de This method allows for the quantitative study of donor-acceptor interactions, which are crucial for understanding hyperconjugation and delocalization effects. researchgate.net For this compound, NBO analysis would likely reveal strong delocalization between the lone pair of the aniline nitrogen (donor) and the anti-bonding π* orbitals of the aromatic ring (acceptor). It would also quantify the polarization of the C-Cl and C-N bonds. NPA, a part of the NBO analysis, provides a more robust calculation of atomic charges compared to other methods like Mulliken population analysis. uni-muenchen.de

Electron Localization Function (ELF) and Localized Orbital Locator (LOL): ELF and LOL are functions that map the likelihood of finding an electron pair in a given region of a molecule. They provide a clear visualization of core electrons, covalent bonds, and lone pairs. For the title compound, ELF/LOL analysis would distinctly show the lone pair regions on the nitrogen and chlorine atoms and illustrate the covalent bonding framework throughout the molecule, including the aromatic C-C bonds and the C-N bonds of the piperidine ring.

Reduced Density Gradient (RDG): The RDG method is used to identify and visualize non-covalent interactions, such as van der Waals forces, hydrogen bonds, and steric repulsion, based on the electron density and its gradient. An RDG analysis of this compound would be expected to reveal weak intramolecular interactions, possibly between the ethyl group of the piperidine ring and the aniline moiety, which could influence the molecule's preferred conformation.

Table 2: Summary of Other Quantum Chemical Descriptors and Their Applications (Note: This table provides a general overview of what these analyses would reveal.)

| Descriptor/Method | Primary Information Provided | Potential Insights for this compound |

| NBO/NPA | Lewis-like bonding picture, atomic charges, donor-acceptor interactions, stabilization energies. researchgate.netresearchgate.net | Quantifying the electron-donating strength of the amino and piperidinyl groups; charge distribution across the molecule. |

| ELF/LOL | Visualization of electron pair localization (bonds, lone pairs). | Clear depiction of the lone pairs on nitrogen and chlorine atoms and the bonding structure of the rings. |

| RDG | Identification and visualization of non-covalent interactions. | Analysis of intramolecular steric effects and weak hydrogen bonds that dictate the compound's 3D conformation. |

Structure Activity Relationship Sar and Molecular Design Principles

Rational Design of Analogs and Derivatives of 5-Chloro-2-(2-ethylpiperidin-1-yl)aniline

The rational design of analogs of this compound is guided by established medicinal chemistry principles aimed at improving its drug-like properties. nih.gov Strategies often involve modifying the scaffold to enhance target affinity, improve metabolic stability, and increase bioavailability.

Key approaches include:

Isosteric Replacement: The aniline (B41778) moiety, while a common building block, can sometimes be a liability due to metabolic instability. acs.org Designers might explore replacing the aniline with bioisosteres to mitigate potential toxicity while preserving or enhancing efficacy.

Substituent Modification: The chloro and ethyl groups are primary targets for modification. Exploring different halogen substitutions or altering the size and nature of the alkyl group on the piperidine (B6355638) ring can fine-tune the electronic and steric properties of the molecule.

Scaffold Hopping: In some cases, the entire aniline-piperidine core might be replaced with a different heterocyclic system that maintains the crucial pharmacophoric features in the correct three-dimensional orientation. This can lead to the discovery of novel chemical series with improved properties. acs.org

The design process is iterative, involving cycles of design, chemical synthesis, and biological testing to build a comprehensive understanding of the SAR. danaher.com

Impact of Substituent Effects on Chemical and Biological Properties

Every substituent on the core structure of this compound plays a pivotal role in defining its chemical nature and how it interacts with biological systems.

The presence of a chlorine atom on the aniline ring is a critical design element. Halogenation, particularly chlorination, is a widely used strategy in drug discovery to modulate a molecule's properties. nih.goveurochlor.org The introduction of a chloro group can profoundly impact a compound's biological activity, an effect sometimes referred to as the "magic chloro" effect. chemrxiv.org

Key effects of the chloro substituent include:

Increased Lipophilicity: The chlorine atom enhances the molecule's lipophilicity (fat-solubility), which can improve its ability to cross cell membranes and the blood-brain barrier. This is often crucial for compounds targeting the central nervous system. researchgate.net

Metabolic Blocking: Placing a chlorine atom at a metabolically vulnerable position can block enzymatic degradation (e.g., by cytochrome P450 enzymes), thereby increasing the compound's half-life and duration of action.

Enhanced Binding Affinity: The chloro group can participate in favorable interactions within a protein's binding pocket, such as halogen bonding or hydrophobic interactions, leading to increased potency. nih.gov Its electron-withdrawing nature can also alter the pKa of the aniline nitrogen, influencing its ionization state and binding characteristics. chemrxiv.org

| Substituent (X) at Position 5 | Hansch-Fujita Lipophilicity Parameter (π) | Hammett Constant (σ_meta) | Predicted Impact on Property |

|---|---|---|---|

| -H | 0.00 | 0.00 | Baseline |

| -F | +0.14 | +0.34 | Modest increase in lipophilicity, strong electron withdrawal |

| -Cl | +0.71 | +0.37 | Significant increase in lipophilicity, strong electron withdrawal |

| -Br | +0.86 | +0.39 | High increase in lipophilicity, strong electron withdrawal |

| -CH3 | +0.56 | -0.07 | Significant increase in lipophilicity, weak electron donation |

The piperidine ring is a privileged scaffold in medicinal chemistry, particularly for agents targeting the central nervous system. nih.gov Its role is multifaceted:

Basic Center: The nitrogen atom within the piperidine ring typically acts as a basic center. At physiological pH, it is often protonated, allowing it to form crucial ionic interactions (salt bridges) with acidic amino acid residues (e.g., aspartate or glutamate) in a receptor's binding site.

Structural Scaffold: The six-membered ring provides a rigid, three-dimensional framework that correctly orients the other substituents for optimal interaction with the target. nih.gov

The 2-ethyl group on the piperidine ring introduces specific steric and conformational constraints. nih.govontosight.ainist.gov Its presence can:

Enhance Selectivity: The bulk of the ethyl group can create steric hindrance that favors binding to one receptor subtype over another, leading to a more selective pharmacological profile.

Control Conformation: It can lock the piperidine ring into a preferred conformation (chair, boat, or twist-boat), which may be more favorable for binding.

Modifying this part of the molecule, for example by changing the alkyl chain length, introducing branching, or altering its position on the ring, is a key strategy for optimizing activity. frontiersin.orgresearchgate.net Studies on related compounds have shown that even small changes, such as replacing piperidine with a more flexible piperazine, can dramatically alter biological activity, highlighting the importance of this ring system. plos.org

Electronic Effects: There is an electronic push-pull system within the molecule. The aniline's amino group is an electron-donating group, while the chloro substituent is electron-withdrawing. jocpr.comrsc.org This electronic interplay influences the electron density of the aromatic ring and the nucleophilicity of the aniline nitrogen, which can be critical for both target interaction and metabolic stability.

Steric Effects: The 2-ethylpiperidine (B74283) group is sterically demanding. Its position ortho to the aniline's amino group forces a non-planar conformation between the piperidine and the aniline ring. This twisting can be crucial for fitting into a specific three-dimensional binding pocket and can also shield the amino group from metabolic enzymes. The steric bulk of the ethyl group itself further defines the molecule's shape and potential interactions. nih.gov

Pharmacophore Elucidation and Ligand Design Strategies

A pharmacophore model is an abstract representation of the key molecular features necessary for biological activity. For a molecule like this compound, a hypothetical pharmacophore model can be derived based on its structural components. nih.govnih.gov

A likely pharmacophore model would include:

A Basic Amine (A): The piperidine nitrogen, which is positively ionizable.

A Hydrogen Bond Donor (D): The aniline N-H group.

A Hydrophobic/Aromatic Region (H/Ar): The chloro-substituted benzene (B151609) ring.

A Halogen-Bonding Site (X): The chlorine atom.

A Steric/Hydrophobic Pocket (S): Defined by the ethyl group.

Ligand-based design strategies use this model as a template to search databases for new, structurally diverse molecules that match these features or to guide the design of novel analogs. researchgate.netrsc.org

Lead Optimization Approaches for Enhanced Activity and Stability

Once a lead compound like this compound is identified, lead optimization is the process of refining its structure to create a viable drug candidate. danaher.comresearchgate.net This involves improving potency and selectivity while simultaneously optimizing absorption, distribution, metabolism, and excretion (ADMET) properties. nih.gov

Common lead optimization strategies that would be applied to this scaffold include:

Structure-Activity Relationship (SAR) Expansion: Synthesizing a matrix of analogs where the substituents on the aniline and piperidine rings are systematically varied. For instance, moving the chloro group to the 4-position or replacing the ethyl group with a methyl or propyl group would provide critical SAR data. nih.govmdpi.com

Metabolic Stability Enhancement: If the molecule is rapidly metabolized, modifications can be made to block the sites of metabolism. This could involve replacing a metabolically labile hydrogen with fluorine (deuteration) or introducing groups that sterically hinder access by metabolic enzymes. acs.org

Physicochemical Property Tuning: Adjusting the molecule's lipophilicity and polarity to achieve an optimal balance for oral absorption and distribution. This might involve adding or removing polar functional groups.

Structure-Based Design: If the 3D structure of the biological target is known, computational tools like molecular docking can be used to visualize how the compound binds. nih.gov This allows for the rational design of modifications to improve the fit and introduce new, favorable interactions, accelerating the optimization process.

| Modification Strategy | Example Analog | Rationale | Potential Outcome |

|---|---|---|---|

| Vary Halogen at C5 | 5-Fluoro-2-(2-ethylpiperidin-1-yl)aniline | Modulate electronics and lipophilicity; F may improve metabolic stability. | Altered potency, improved pharmacokinetic profile. |

| Modify Piperidine Alkyl Group | 5-Chloro-2-(2-propylpiperidin-1-yl)aniline | Probe steric limits of the binding pocket. | Increased or decreased potency/selectivity. |

| Aniline Isosteric Replacement | 5-Chloro-2-(2-ethylpiperidin-1-yl)pyridine | Improve metabolic stability and reduce potential aniline-related toxicity. | Enhanced safety profile, altered binding mode. |

| Alter Piperidine Substitution Pattern | 5-Chloro-2-(3-ethylpiperidin-1-yl)aniline | Change the 3D orientation of the ethyl group. | Significant change in activity, revealing optimal geometry. |

Computational Studies in Elucidating Molecular Behavior

Molecular Docking and Binding Mode Prediction

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is instrumental in predicting the interaction between a ligand, such as 5-Chloro-2-(2-ethylpiperidin-1-yl)aniline, and a protein's binding site.

Ligand-Protein Interaction Analysis

The analysis of ligand-protein interactions for chloro-aniline and piperidine (B6355638) derivatives frequently reveals a combination of hydrogen bonds, hydrophobic interactions, and sometimes salt bridges that stabilize the complex.

Hinge Region Binding and Active Site Residues: In many kinase docking studies, for instance, the nitrogen atoms in the aniline (B41778) or piperidine rings can act as hydrogen bond acceptors or donors, forming crucial interactions with the hinge region residues of the protein's active site. For related dichloro-aniline derivatives, studies have shown that the nitrogen atoms of an amide bridge can form conventional hydrogen bonds with amino acid residues like ILE 6, GLN 93, and GLN 5, while a hydroxyl group on a coumarin (B35378) moiety can form a hydrogen bond with GLN 94. globalresearchonline.net

Hydrophobic Interactions: The ethyl group on the piperidine ring and the chloro-substituted phenyl ring of this compound are expected to engage in hydrophobic interactions with nonpolar residues in the binding pocket. In studies of similar compounds, hydrophobic interactions have been observed with residues such as TRP95, ILE 6, PHE 8, and PRO 97. globalresearchonline.net

Salt Bridges: If the piperidine nitrogen becomes protonated, it could form a salt bridge with negatively charged residues like aspartate or glutamate (B1630785) in the active site, further anchoring the ligand.

| Interaction Type | Potential Interacting Groups on Ligand | Examples of Interacting Protein Residues (from related compounds) |

|---|---|---|

| Hydrogen Bonding | Aniline NH2, Piperidine N | GLN, ASN, THR, SER |

| Hydrophobic Interactions | Ethyl group, Phenyl ring, Chloro group | TRP, ILE, PHE, PRO |

| Pi-Alkyl / Pi-Pi Stacking | Phenyl ring | PRO, PHE |

Prediction of Binding Affinity

The binding affinity, often expressed as the binding free energy (e.g., in kcal/mol), quantifies the strength of the interaction between the ligand and its target protein. For a series of mono/dichloro aniline derivatives, docking studies have reported binding free energies ranging from -10.3 to -8.0 kcal/mol against various protein targets. jbcpm.com The specific binding affinity of this compound would depend on the specific protein target and the precise nature of the interactions formed. A lower binding free energy value typically indicates a more stable and potent interaction.

Prediction of Electronic Properties and Charge Distribution

The electronic properties of a molecule, such as its charge distribution and polarizability, are fundamental to its reactivity and intermolecular interactions.

Charge Transfer Characteristics

The this compound molecule possesses both electron-donating (aniline nitrogen, piperidine nitrogen) and electron-withdrawing (chlorine) groups. This combination can lead to intramolecular charge transfer (ICT), where electron density is moved from one part of the molecule to another upon excitation. researchgate.net The aniline group is a well-known electron donor, and its properties can be modulated by substituents on the ring. The chlorine atom, being electronegative, will influence the charge distribution on the phenyl ring. Computational studies on para-substituted aniline derivatives have explored the relationship between charge transfer and structural deformation.

Biological Activity and Mechanistic Investigations in Vitro and Animal Models

Enzymatic Inhibition Studies (e.g., Kinases)

Ceritinib is a highly potent, ATP-competitive inhibitor of Anaplastic Lymphoma Kinase (ALK). Enzymatic assays have demonstrated that Ceritinib is significantly more potent than the first-generation inhibitor, Crizotinib. In in vitro enzymatic studies, Ceritinib inhibited ALK with a half-maximal inhibitory concentration (IC50) of 0.15 nM, making it approximately 20-fold more potent than Crizotinib, which has an IC50 of 3 nM against ALK. This enhanced potency allows Ceritinib to be effective against various crizotinib-resistant ALK mutations, including L1196M, G1269A, I1171T, and S1206Y. However, it is less effective against the G1202R mutation.

| Compound | Target Kinase | IC50 (nM) |

|---|---|---|

| Ceritinib | ALK | 0.15 |

| Crizotinib | ALK | 3.0 |

Beyond its primary target, ALK, Ceritinib has been profiled against panels of other kinases to determine its selectivity. It is a known inhibitor of other tyrosine kinases such as Insulin-like Growth Factor 1 Receptor (IGF-1R) and ROS1. nih.gov A broader analysis using chemical proteomics identified several additional targets inhibited by Ceritinib with nanomolar IC50 values. These include Focal Adhesion Kinase 1 (FAK1), FER, and Calcium/calmodulin-dependent protein kinase kinase 2 (CAMKK2). nih.gov

While extensive kinase profiling has been performed, specific inhibitory data for Ceritinib against Cyclin-dependent kinase 9 (CDK9), Plasmodium falciparum Glycogen Synthase Kinase-3 (PfGSK3), Plasmodium falciparum protein kinase 6 (PfPK6), Axl, and Mer is not prominently available in published literature.

| Target Kinase | IC50 (nM) |

|---|---|

| FER | 5 |

| FAK1 | ~20 |

| CAMKK2 | ~26 |

| RSK2 | ~275 |

| RSK1 | ~584 |

Cellular Assays and Phenotypic Screening

Ceritinib demonstrates potent anti-proliferative activity in cancer cell lines harboring ALK rearrangements. In cellular survival assays, Ceritinib was significantly more effective than Crizotinib in ALK-positive non-small cell lung cancer (NSCLC) cell lines such as H3122 and H2228. researchgate.net For instance, the GI50 values for Ceritinib in H3122 and H2228 cells were 6.3 nM and 3.8 nM, respectively, representing a 39-fold and 28-fold greater potency compared to Crizotinib. researchgate.net

The compound also retains potent activity against cell lines with acquired resistance to Crizotinib due to secondary ALK mutations. Furthermore, due to its polypharmacology, Ceritinib has shown efficacy in certain ALK-negative cancer cell lines, such as triple-negative breast cancer (TNBC) cells, where it exhibited IC50 values in the low micromolar range. For example, the IC50 of ceritinib was 1.19 μM for the MDA-MB-453 TNBC cell line. aacrjournals.org

| Cell Line | Cancer Type | ALK Status | Compound | GI50 / IC50 (nM) |

|---|---|---|---|---|

| H2228 | NSCLC | Positive | Ceritinib | 3.8 |

| H2228 | NSCLC | Positive | Crizotinib | 107 |

| H3122 | NSCLC | Positive | Ceritinib | 6.3 |

| H3122 | NSCLC | Positive | Crizotinib | 245 |

| MDA-MB-453 | TNBC | Negative | Ceritinib | 1190 |

| MFM223 | TNBC | Negative | Ceritinib | 1240 |

The anti-tumor activity of Ceritinib is mediated, in part, through the induction of programmed cell death (apoptosis). The primary mechanism involves the inhibition of the constitutively active ALK fusion protein. patsnap.com This blockade of ALK activity prevents the activation of key downstream pro-survival signaling pathways that are crucial for the cancer cells' ability to evade apoptosis. Specifically, by inhibiting ALK, Ceritinib leads to decreased activation of signaling proteins such as STAT3, AKT, and ERK1/2. patsnap.com The downregulation of these pathways disrupts the cellular survival machinery, leading to cell cycle arrest and the initiation of the apoptotic cascade. patsnap.com In some cellular contexts, Ceritinib has also been shown to induce autophagy. nih.gov

Consistent with its mechanism as an ALK inhibitor, Ceritinib potently suppresses the autophosphorylation of the ALK kinase domain in cellular models. In ALK-positive NSCLC cell lines like H3122 and H2228, treatment with Ceritinib leads to a dose-dependent reduction in phosphorylated ALK (p-ALK). researchgate.net

This inhibition of the upstream kinase has direct consequences on downstream signaling pathways. Phosphorylation assays show that Ceritinib treatment effectively suppresses the phosphorylation of key downstream effectors, including AKT, ERK, and mTOR pathway proteins, at concentrations lower than those required for Crizotinib to achieve the same effect. researchgate.net This potent and sustained inhibition of critical signaling nodes underscores the cellular mechanism behind its anti-proliferative and pro-apoptotic effects.

Antimalarial Activity (In Vitro)

There is currently no publicly available scientific literature detailing the in vitro antimalarial activity of 5-Chloro-2-(2-ethylpiperidin-1-yl)aniline against Plasmodium falciparum or other malaria-causing parasites. Structure-activity relationship studies of related chemical classes have shown that the presence of a chlorine atom and a heterocyclic amine moiety can be features of antimalarial compounds, but specific testing data for this compound is not available.

Antibacterial Activity (In Vitro)

Detailed studies on the in vitro antibacterial activity of this compound against various bacterial strains are not present in the accessible scientific literature. Therefore, its spectrum of activity, minimum inhibitory concentrations (MICs), and minimum bactericidal concentrations (MBCs) remain uncharacterized.

Biotransformation and Metabolic Stability Studies (In Vitro)

Comprehensive in vitro studies on the biotransformation and metabolic stability of this compound have not been published. Such studies are crucial in drug discovery to predict the metabolic fate of a compound in the body.

Identification and Characterization of Metabolites

As no biotransformation studies have been reported, the metabolites of this compound have not been identified or characterized.

Investigation of Oxidative Pathways

Without experimental data, any discussion on the specific oxidative pathways involved in the metabolism of this compound would be speculative. Potential sites of oxidation could include the ethyl group on the piperidine (B6355638) ring or N-oxidation of the aniline (B41778) nitrogen, but this has not been experimentally verified.

Microsomal Stability Assessments

There is no published data on the metabolic stability of this compound in human liver microsomes (HLM) or other microsomal preparations. This information is essential for predicting the intrinsic clearance and hepatic first-pass metabolism of a compound.

Table 1: Hypothetical Microsomal Stability Data for this compound

| Parameter | Value |

| Test System | Human Liver Microsomes |

| Compound Concentration | 1 µM |

| Incubation Time | 0, 5, 15, 30, 60 min |

| Half-life (t½) | Data not available |

| Intrinsic Clearance (CLint) | Data not available |

Note: This table is for illustrative purposes only, as no experimental data is available.

Efficacy Studies in Preclinical Animal Models

There are no published reports on the efficacy of this compound in any preclinical animal models for any disease indication. Such studies are necessary to establish proof-of-concept and to evaluate the pharmacological effects of a compound in vivo.

Q & A

Q. How should researchers address discrepancies in reported biological activity data for this compound?

- Methodology :

- Dose-Response Replication : Test activity across multiple cell lines (e.g., HEK293 vs. HeLa) to rule out cell-specific effects.

- Off-Target Screening : Use kinase/GPCR panels to identify unintended interactions.

- Meta-Analysis : Compare datasets using standardized metrics (e.g., IC₅₀ normalization) and assess publication bias .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.